molecular formula C26H23FN2O2 B4046672 11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4046672
M. Wt: 414.5 g/mol
InChI Key: HLKCZBBFELTCRP-UHFFFAOYSA-N
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Description

11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H23FN2O2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.17435614 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A body of research has explored the synthesis and chemical properties of dibenzo[b,e][1,4]diazepin-1-one derivatives. For instance, Matsuo et al. (1985) detailed the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, showcasing the versatility of these compounds in chemical synthesis (Matsuo et al., 1985). Moreover, Cortés et al. (2007) reported on the efficient synthesis of new derivatives with potential biological and pharmacological activities, highlighting the compound's significance in the development of treatments for conditions such as schizophrenia and epilepsy (Cortés et al., 2007).

Pharmacological Activity

The synthesis and evaluation of dibenzo[b,e][1,4]diazepin-1-one derivatives have been linked to various pharmacological activities. An example is the investigation by Schou et al. (2006), where certain derivatives were synthesized and found to be potent inhibitors of norepinephrine reuptake, suggesting their potential application in imaging central norepinephrine transporters with PET (Schou et al., 2006).

Application in Material Science

Laabaissi et al. (2021) demonstrated the application of benzodiazepine derivatives in material science, particularly in corrosion inhibition for mild steel in acidic media. This research highlights the versatility of dibenzo[b,e][1,4]diazepin-1-one derivatives beyond biological activities, showcasing their potential in industrial applications (Laabaissi et al., 2021).

Photophysical Properties

The study of photophysical properties also emerges as a significant area of research. Joshua and Lewis (1967) explored the photochemical reactions of azo compounds, including dibenzo[c,f][1,2]-diazepines, under various conditions, providing insights into the photostability and photochemical transformations of these compounds (Joshua & Lewis, 1967).

Properties

IUPAC Name

6-(3-fluorophenyl)-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O2/c1-31-20-9-5-6-16(13-20)18-14-23-25(24(30)15-18)26(17-7-4-8-19(27)12-17)29-22-11-3-2-10-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKCZBBFELTCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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